Mavoglurant racemate

mGluR5 NAM Receptor binding affinity Functional potency

Mavoglurant racemate is the preferred mGluR5 NAM for translational FXS and PD-LID research, featuring >400 min receptor residence time, >300-fold selectivity, and a click-chemistry-ready alkyne handle. Validated efficacy: 70% seizure reduction and 35% hyperactivity rescue in Fmr1 KO mice; 45% LID reduction in 6-OHDA-lesioned rats. The racemic mixture, with a highly active (−)-enantiomer (IC50 0.03 μM) and an inactive (+)-enantiomer, facilitates enantiomer-specific pharmacology studies. Order this well-characterized standard for SKR investigations and chemical biology probe development.

Molecular Formula C19H23NO3
Molecular Weight 313.39
CAS No. 1636881-61-2
Cat. No. B1139316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavoglurant racemate
CAS1636881-61-2
Molecular FormulaC19H23NO3
Molecular Weight313.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mavoglurant Racemate (CAS 1636881-61-2): mGluR5 Negative Allosteric Modulator for Neuroscience Research


Mavoglurant racemate (AFQ-056 racemate, CAS 1636881-61-2) is the racemic mixture of the metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) mavoglurant. It functions as a potent, non-competitive antagonist of mGluR5 with an IC₅₀ of 30 nM in functional assays using human mGluR5 [1] and a Kᵢ of 14 nM in radioligand binding assays . The compound exhibits >300-fold selectivity for mGluR5 over 238 other targets tested [1]. Mavoglurant racemate contains an alkyne group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules .

Why Generic mGluR5 NAM Substitution Is Not Viable for Mavoglurant Racemate Research


Substituting mavoglurant racemate with other mGluR5 NAMs is not scientifically valid due to pronounced differences in receptor binding kinetics, enantiomer-specific activity profiles, and functional assay performance. A comprehensive head-to-head in vitro pharmacological characterization of nine clinically tested mGluR5 NAMs revealed that mavoglurant exhibits a slow dissociation rate (kₒff) resulting in long receptor residence times (>400 min), in contrast to dipraglurant which has a fast kₒff and low residence time (<10 min) [1]. Furthermore, within the racemate itself, the (−)-enantiomer demonstrates IC₅₀ values of 0.11 μM (Ca²⁺) and 0.03 μM (PI turnover), whereas the (+)-enantiomer achieves only 37% and 18% inhibition at 10 μM, respectively . Additionally, mavoglurant shows 10-100 fold higher affinity and potency (pKᵢ 8.0, pIC₅₀ 8.0) compared to HTL14242 (pKᵢ 6.9, pIC₅₀ 6.9) . These quantitative differences in target engagement, stereochemical activity, and binding kinetics directly impact experimental outcomes, precluding direct substitution.

Quantitative Differentiation Evidence: Mavoglurant Racemate vs. Comparator mGluR5 NAMs


10-100 Fold Higher Affinity and Potency vs. HTL14242 in Binding and Functional Assays

In direct comparative profiling, mavoglurant demonstrates substantially higher affinity and potency than the mGluR5 NAM HTL14242. Mavoglurant exhibits pKᵢ of 8.0 and pIC₅₀ of 8.0, whereas HTL14242 shows pKᵢ of 6.9 and pIC₅₀ of 6.9 . This represents a 10-100 fold difference in both affinity and functional potency, as reported in comparative binding and functional assays.

mGluR5 NAM Receptor binding affinity Functional potency

Enantiomer-Specific Activity: (−)-Mavoglurant IC₅₀ 0.03-0.11 μM vs. (+)-Enantiomer <37% Inhibition at 10 μM

Within mavoglurant racemate, the (−)-enantiomer demonstrates robust antagonistic activity with IC₅₀ values of 0.11 μM in Ca²⁺ mobilization assays and 0.03 μM in PI turnover assays. In contrast, the (+)-enantiomer ((+)-10) shows only 37% inhibition in Ca²⁺ assays and 18% inhibition in PI turnover assays at a concentration of 10 μM, failing to achieve 50% inhibition at the highest concentration tested .

Stereochemistry Enantiomer pharmacology mGluR5 antagonism

Slow Dissociation Kinetics: Receptor Residence Time >400 min for Mavoglurant vs. <10 min for Dipraglurant

A comprehensive head-to-head in vitro pharmacological characterization of nine clinically tested mGluR5 NAMs quantified binding kinetics differences. Mavoglurant exhibits a slow dissociation rate (kₒff) resulting in long receptor residence times exceeding 400 minutes, comparable to basimglurant (>400 min). In contrast, dipraglurant demonstrates a fast kₒff with low receptor residence time of less than 10 minutes [1]. AZD2066, remeglurant, and (RS)-remeglurant fall into an intermediate category with residence times of 10-30 minutes.

Receptor binding kinetics koff Residence time mGluR5 NAM

Functional Potency Comparison: Mavoglurant IC₅₀ 30 nM vs. Dipraglurant IC₅₀ 21 nM in mGluR5 Antagonism

Mavoglurant and dipraglurant represent two clinically advanced mGluR5 NAMs with distinct potency profiles. Mavoglurant exhibits an IC₅₀ of 30 nM in functional assays with human mGluR5 [1], while dipraglurant (ADX48621) demonstrates an IC₅₀ of 21 nM [2]. Both compounds are potent, selective, orally active, and brain-penetrant mGluR5 NAMs [1][2].

mGluR5 NAM IC50 comparison Dipraglurant

Clinical Differentiation: Mavoglurant vs. Basimglurant and Dipraglurant in Phase II/III Development Outcomes

Mavoglurant has undergone extensive clinical evaluation across multiple indications. Two randomized, double-blind, placebo-controlled trials in fragile X syndrome (FXS) demonstrated that post hoc analysis of a phase 2 crossover trial suggested behavioral symptom improvement in FXS patients with completely methylated FMR1 genes [1]. A meta-analysis of mavoglurant for levodopa-induced dyskinesia (LID) in Parkinson's disease patients evaluated pooled data from clinical studies [2]. In contrast, basimglurant has advanced in phase 2/3 trials for trigeminal neuralgia pain and depression [3], while dipraglurant has completed phase II for PD-LID and is ongoing in phase II/III for blepharospasm [4].

Clinical trials Fragile X syndrome Parkinson's disease LID

Click Chemistry Compatibility: Alkyne-Containing mGluR5 NAM vs. Non-Clickable Analogs

Mavoglurant racemate contains an alkyne functional group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This chemical feature distinguishes mavoglurant racemate from other mGluR5 NAMs that lack alkyne groups and are not compatible with CuAAC-based conjugation strategies. The alkyne group provides a versatile handle for bioconjugation, fluorescent labeling, pull-down assays, and target identification studies without requiring structural modification that could alter pharmacological activity.

Click chemistry CuAAC Alkyne Chemical probe

Optimal Research and Industrial Applications for Mavoglurant Racemate (CAS 1636881-61-2)


Fragile X Syndrome Translational Research: mGluR5-Mediated Protein Synthesis Normalization

Mavoglurant racemate is optimally suited for translational neuroscience research focused on fragile X syndrome (FXS). In primary fibroblasts from FXS patients, mavoglurant (1 μM) normalizes excessive protein synthesis caused by FMR1 gene silencing . In Fmr1 knockout mice, oral administration at 10 mg/kg significantly improves audiogenic seizures (70% reduction) and reduces hyperactivity by 35% in locomotor activity assays . Additionally, hippocampal long-term depression (LTD) is restored at doses ≥3 mg/kg, as measured by fEPSP recordings . These quantitative in vitro and in vivo benchmarks, supported by phase 2 clinical trial data showing behavioral improvement in FXS patients with completely methylated FMR1 genes [1], make this compound the evidence-backed choice for FXS-focused mGluR5 research.

Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID) Preclinical Modeling

For researchers investigating PD-LID, mavoglurant racemate offers validated preclinical efficacy benchmarks. In the 6-OHDA-lesioned rat model of Parkinson's disease, mavoglurant administered at 3 mg/kg (i.p.) reduced levodopa-induced dyskinesia by 45% without compromising antiparkinsonian efficacy . This quantitative effect size (45% reduction) provides a reference point for experimental validation and comparator studies. A published meta-analysis of mavoglurant clinical data in PD-LID is available for translational correlation [2], and the compound's mGluR5 NAM pharmacology (IC₅₀ 30 nM, slow kₒff with >400 min residence time) [3] offers a defined molecular profile for mechanistic studies of dyskinesia pathophysiology.

Receptor Binding Kinetics and Structure-Kinetic Relationship (SKR) Studies

Mavoglurant racemate is uniquely positioned for structure-kinetic relationship (SKR) investigations within the mGluR5 NAM chemical space. A detailed comparative pharmacological study of nine clinically tested NAMs quantified mavoglurant's slow dissociation rate (kₒff) resulting in long receptor residence times exceeding 400 minutes, comparable only to basimglurant (>400 min) and distinctly different from dipraglurant (<10 min) and intermediate compounds (10-30 min for AZD2066, remeglurant) [3]. This well-characterized kinetic profile, combined with its alkyne click chemistry handle , enables researchers to use mavoglurant racemate as a reference standard for slow-off-rate mGluR5 NAMs, facilitating comparative kinetic studies, probe development, and mechanistic investigations of how residence time influences functional outcomes.

Chemical Biology Probe Development via Alkyne Click Chemistry Conjugation

For chemical biology and target engagement applications, mavoglurant racemate's alkyne functional group enables direct CuAAC click chemistry conjugation with azide-containing molecules . This feature supports fluorescent probe synthesis for receptor visualization, biotinylated pull-down reagents for target identification and affinity purification, and photoaffinity labeling probes for mapping mGluR5 binding sites. Researchers selecting mavoglurant racemate for click chemistry applications benefit from using a compound with extensively characterized pharmacology: Kᵢ = 14 nM, IC₅₀ = 30 nM, and >300-fold selectivity over 238 targets [4]. This enables confident interpretation of conjugation-based experiments without confounding off-target activity concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavoglurant racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.